

# 2-Chloro-8-methoxyquinoline CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-8-methoxyquinoline

Cat. No.: B1587709

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-8-methoxyquinoline**

## Abstract

This technical guide provides a comprehensive overview of **2-Chloro-8-methoxyquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's core properties, synthesis, analytical characterization, and applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this versatile chemical intermediate in research and development endeavors.

## Core Compound Identification and Properties

**2-Chloro-8-methoxyquinoline** is a substituted quinoline, a class of compounds known for a wide array of biological activities.<sup>[1][2]</sup> Its structure, featuring a chloro group at the 2-position and a methoxy group at the 8-position, makes it a valuable and reactive building block for the synthesis of more complex molecules.

## Key Identifiers

The fundamental identifiers for **2-Chloro-8-methoxyquinoline** are summarized below for unambiguous reference.

Identifier	Value	Source(s)
CAS Number	74668-74-9	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClNO	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	193.63 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a>
IUPAC Name	2-chloro-8-methoxyquinoline	<a href="#">[7]</a>
SMILES	<chem>COC1=CC=CC2=C1N=C(C=C2)Cl</chem>	<a href="#">[7]</a> <a href="#">[9]</a>
InChI Key	IYADVMNJDHMUBV-UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[7]</a>

## Physicochemical Properties

The known and predicted properties of **2-Chloro-8-methoxyquinoline** are crucial for its handling, reaction setup, and purification.

Property	Value	Notes	Source(s)
Physical Form	Solid	At room temperature	<a href="#">[3]</a>
Melting Point	77-78 °C	<a href="#">[8]</a>	
Boiling Point	310.5 ± 22.0 °C	Predicted	<a href="#">[8]</a>
Density	1.267 ± 0.06 g/cm <sup>3</sup>	Predicted	<a href="#">[8]</a>
Purity	≥95% to 98%	Commercially available grades	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>

## Synthesis and Mechanistic Insights

The synthesis of 2-chloroquinolines is a well-established area of organic chemistry. While multiple specific pathways can be envisioned, a common and reliable strategy involves the chlorination of the corresponding 8-methoxyquinolin-2(1H)-one. This precursor can be synthesized from 8-hydroxyquinoline through established methods.[\[10\]](#) The chlorination step is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>).

## Rationale for Synthetic Approach

The conversion of a quinolin-2(1H)-one (a lactam) to a 2-chloroquinoline is a standard and high-yielding transformation. The mechanism relies on the activation of the carbonyl oxygen by  $\text{POCl}_3$ , transforming it into a good leaving group. This facilitates a nucleophilic attack by the chloride ion, leading to the aromatic 2-chloroquinoline system. The use of  $\text{POCl}_3$  is favored due to its efficacy and the volatile nature of its byproducts, which simplifies purification.

## Experimental Protocol: Synthesis of 2-Chloro-8-methoxyquinoline

This protocol describes the conversion of 8-methoxyquinolin-2(1H)-one to the target compound.

### Step 1: Reaction Setup

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methoxyquinolin-2(1H)-one (1 equivalent).
- Carefully add phosphorus oxychloride ( $\text{POCl}_3$ , 3-5 equivalents) to the flask in a fume hood. The reaction is often performed neat or with a high-boiling inert solvent.
- Stir the mixture gently to ensure homogeneity.

### Step 2: Reaction Execution

- Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

### Step 3: Work-up and Isolation

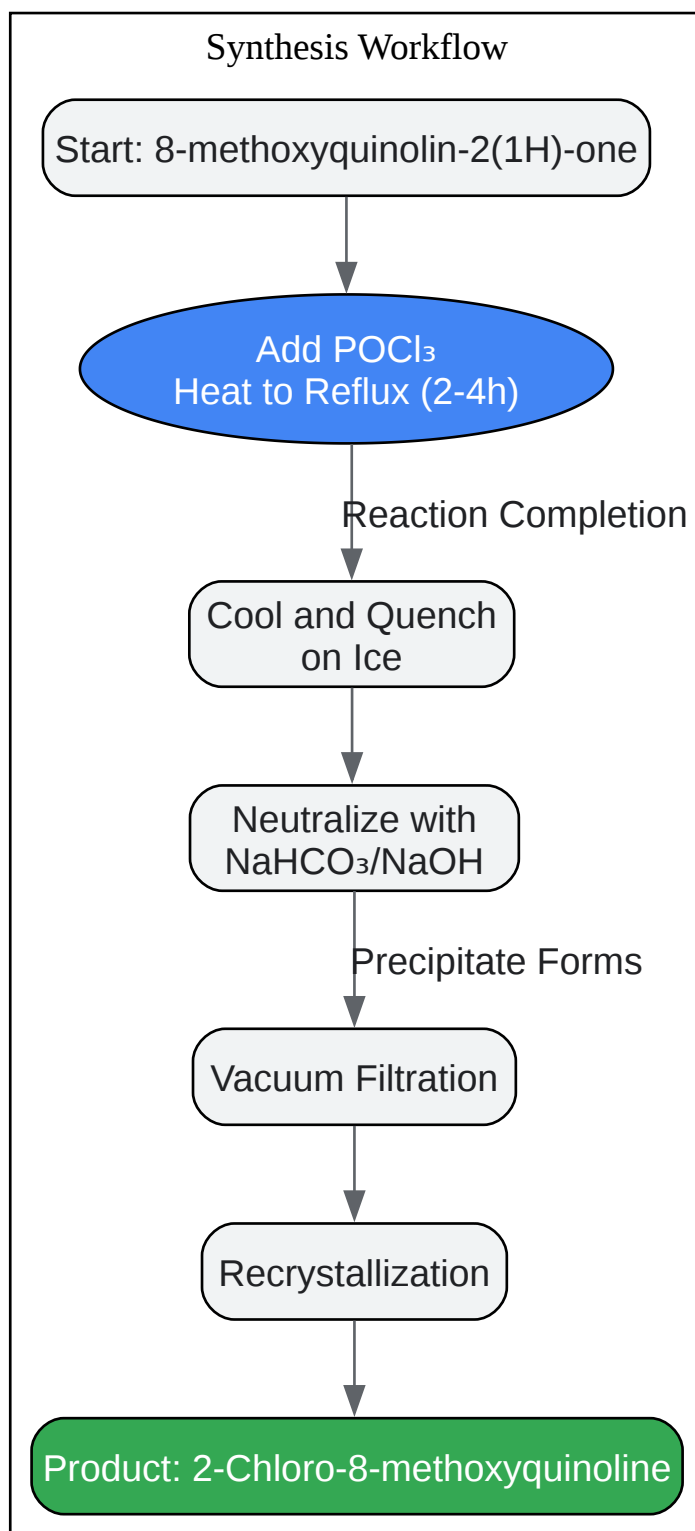
- Allow the mixture to cool to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess  $\text{POCl}_3$  and should be performed with extreme caution in a fume hood due to the exothermic and gas-evolving nature of the quench.

- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) or sodium hydroxide ( $\text{NaOH}$ ) solution until the pH is approximately 7-8.
- The crude product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

#### Step 4: Purification

- The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure **2-Chloro-8-methoxyquinoline**.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-8-methoxyquinoline**.

## Analytical Characterization

Confirmation of the structure and purity of the synthesized **2-Chloro-8-methoxyquinoline** is essential. Standard analytical techniques are employed for this purpose.

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substituted quinoline ring system.
$^{13}\text{C}$ NMR	Resonances for the 10 carbon atoms in the molecule, including the distinct shifts for carbons attached to chlorine, nitrogen, and the methoxy group.
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ and/or the protonated molecular ion peak $[\text{M}+\text{H}]^+$ should be observed, showing a characteristic isotopic pattern (approx. 3:1 ratio for $^{35}\text{Cl}/^{37}\text{Cl}$ ).
Infrared (IR) Spectroscopy	Absorption bands corresponding to C=C and C=N stretching in the aromatic system, C-O stretching of the methoxy group, and C-Cl stretching.

A derivative, (2-Chloro-8-methoxyquinolin-3-yl)methanol, has been characterized by X-ray crystallography, confirming the core molecular geometry.[\[11\]](#)

## Applications in Research and Drug Development

**2-Chloro-8-methoxyquinoline** is not typically an end-product but rather a crucial intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical sector.

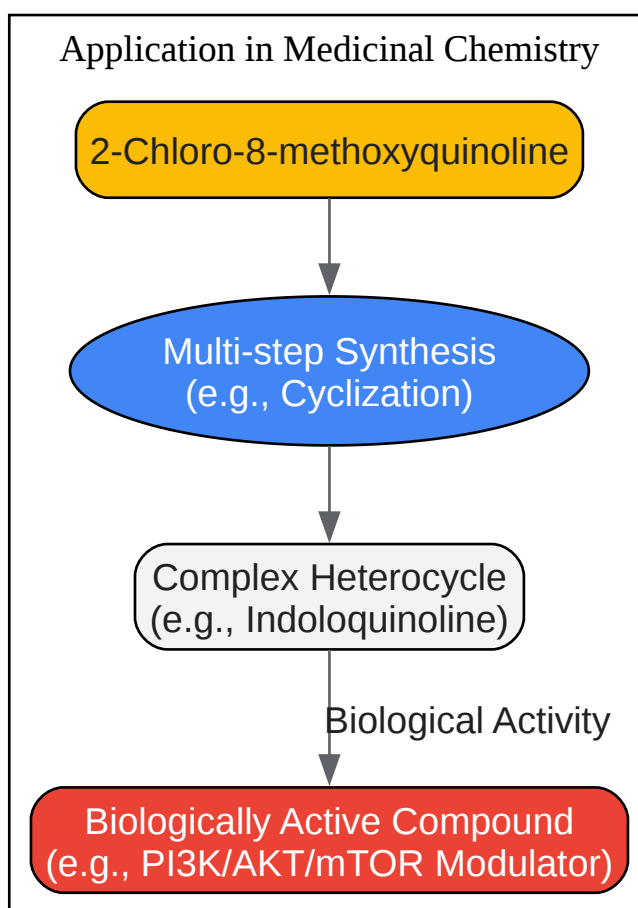
## Precursor in Anticancer Drug Discovery

The quinoline scaffold is a privileged structure in oncology.[1] **2-Chloro-8-methoxyquinoline** serves as a key building block for synthesizing complex molecules with potential anticancer activity. For example, it has been used to synthesize a derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which was investigated for its cytotoxic effects on colorectal cancer cells.[1] This derivative was found to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[1]

## Versatility in Chemical Synthesis

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols), making it a versatile platform for creating libraries of novel compounds for screening and lead optimization in drug discovery programs. For instance, the related compound 8-amino-2-chloroquinoline is reacted with sodium methylate to produce 8-amino-2-methoxyquinoline, demonstrating the lability of the 2-chloro group.[12]

## Role as a Chemical Building Block



[Click to download full resolution via product page](#)

Caption: Role as an intermediate in drug discovery.

## Safety and Handling

Proper safety precautions are required when handling **2-Chloro-8-methoxyquinoline**.

- Signal Word: Warning<sup>[3]</sup>
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).<sup>[3]</sup>
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).<sup>[3]</sup>



Always consult the full Safety Data Sheet (SDS) from the supplier before use.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-chloro-8-methoxyquinoline | 74668-74-9 [sigmaaldrich.com]
- 4. appretech.com [appretech.com]
- 5. 2-CHLORO-8-METHOXYQUINOLINE | 74668-74-9 [m.chemicalbook.com]
- 6. 74668-74-9 CAS MSDS (2-CHLORO-8-METHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. PubChemLite - 2-chloro-8-methoxyquinoline (C<sub>10</sub>H<sub>8</sub>ClNO) [pubchemlite.lcsb.uni.lu]
- 8. 2-CHLORO-8-METHOXYQUINOLINE CAS#: 74668-74-9 [m.chemicalbook.com]
- 9. cenmed.com [cenmed.com]
- 10. mdpi.com [mdpi.com]
- 11. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-Chloro-8-methoxyquinoline CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587709#2-chloro-8-methoxyquinoline-cas-number-and-molecular-structure]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)